Chloro(chloromethyl)dimethylsilane
Overview
Description
Chloro(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C3H8Cl2Si. It is a clear, colorless to straw-colored liquid that is sensitive to moisture and decomposes in water . This compound is primarily used as a reagent in organic synthesis and as an intermediate in the production of various silicon-based materials .
Preparation Methods
Chloro(chloromethyl)dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with dimethylchlorosilane in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at room temperature, and the product is purified by vacuum distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Chloro(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding substituted silanes.
Hydrolysis: In the presence of water, it rapidly hydrolyzes to form silanols and hydrochloric acid.
Polymerization: It can be used as a monomer in the polymerization process to form polysiloxanes.
Common reagents used in these reactions include water, alcohols, amines, and thiols. The major products formed from these reactions are silanols, substituted silanes, and polysiloxanes .
Scientific Research Applications
Chloro(chloromethyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silicon-based compounds.
Biology: It is used in the modification of biomolecules and surfaces to improve their properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of silicone polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of chloro(chloromethyl)dimethylsilane involves its ability to react with nucleophiles and form covalent bonds with various substrates . This reactivity is due to the presence of the chloromethyl and dimethylsilane groups, which can undergo substitution and addition reactions . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Chloro(chloromethyl)dimethylsilane can be compared with other similar compounds such as dichloromethylsilane, chlorodimethylsilane, and bis(chloromethyl)dimethylsilane . These compounds share similar reactivity and applications but differ in their specific chemical structures and properties . For example, dichloromethylsilane has two chlorine atoms attached to the silicon atom, making it more reactive than this compound . Chlorodimethylsilane, on the other hand, has only one chlorine atom and is less reactive . Bis(chloromethyl)dimethylsilane has two chloromethyl groups, making it useful for cross-linking and polymerization reactions .
Properties
IUPAC Name |
chloro-(chloromethyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVLPYNJQOCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061911 | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1719-57-9 | |
Record name | Chloro(chloromethyl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chloro(chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(chloromethyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloro(chloromethyl)dimethylsilane reacts readily with various nucleophiles, including Grignard reagents [], lithium reagents [], and silyl anions [], through nucleophilic substitution. The presence of two leaving groups (chlorine atoms) allows for stepwise or selective reactions depending on the reaction conditions and nucleophile used. For instance, reactions with Grignard reagents in the presence of Dichloro(N,N,N′N′-tetramethylethylenediamine)zinc can selectively substitute the chlorine atom attached to the silicon [].
A: this compound acts as a key building block in synthesizing well-defined polymers []. It can be used to introduce functional groups, enabling the creation of block copolymers, triblock terpolymers, and even more complex structures through chemoselective stepwise coupling reactions with living polymers [].
A: Yes, this compound plays a significant role in synthesizing various heterocyclic compounds. For example, it can react with O-trimethylsilylated hydrazides containing Schiff-base derivatives to form five or six-membered chelate rings containing pentacoordinate silicon [].
A: Yes, regioselectivity is a key feature of this compound's reactivity. Depending on the substrate and reaction conditions, it can undergo either intramolecular or intermolecular reactions, leading to different product outcomes. For instance, in reactions with N-trimethylsilyl-N-acetylglycine N’,N’-dimethylamide, this compound selectively forms a five-membered chelate ring [].
ANone: The molecular formula is C3H8Cl2Si, and the molecular weight is 143.09 g/mol.
ANone: this compound has a tetrahedral silicon center. Two methyl groups and one chlorine atom are directly bonded to the silicon. The fourth substituent is a chloromethyl group (-CH2Cl), which provides a second reactive site for further transformations.
ANone: While the provided abstracts don't offer specific spectroscopic data, it's important to note that NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H NMR and 29Si NMR, would be crucial for structural characterization. Additionally, IR (Infrared) spectroscopy could provide insights into the presence of specific functional groups.
A: The use of this compound in synthesizing porphyrin-end-functionalized polycyclohexane highlights its potential in developing advanced materials []. These materials hold promise in diverse applications, including optoelectronics, sensing, and catalysis.
ANone: this compound should be handled with caution as it is moisture-sensitive and potentially corrosive. It is essential to consult the material safety data sheet (MSDS) for detailed safety information and appropriate handling procedures.
ANone: As with many chemical reagents, proper waste disposal is crucial to minimize environmental impact. Research on the specific environmental fate and potential toxicity of this compound would be beneficial to guide responsible use and disposal practices.
ANone: Although not explicitly mentioned in the provided abstracts, the reactivity of this compound with hydroxyl groups suggests its potential use as a protecting group in organic synthesis. Further research would be needed to explore this application in detail.
A: Yes, this compound is used in preparing tridentate ligand precursors for vanadium and niobium complexes []. These complexes are relevant in coordination chemistry and catalysis.
A: Its versatility in forming various bond types, including C-Si, O-Si, and N-Si bonds, makes it a valuable reagent []. Additionally, the potential for regioselective reactions enhances its utility in constructing complex molecules.
A: Aside from the reactions mentioned previously, this compound is employed in the N-methylation of Pyrimidone [], transsilylation of O-trimethylsilyl derivatives of α-dimethylaminoketones [], and the synthesis of acetylenic [Chloro(iodo)methyl]silanes and 2-Sulfanylbenzothiazoles [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.